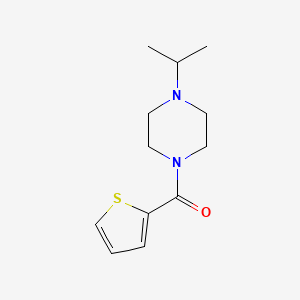

1-Isopropyl-4-(2-thienylcarbonyl)piperazine

Description

1-Isopropyl-4-(2-thienylcarbonyl)piperazine is a piperazine derivative characterized by an isopropyl group at the 1-position and a 2-thienylcarbonyl moiety at the 4-position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in CNS modulation, antimicrobial activity, and anticancer therapies. The thiophene ring in this compound introduces electron-rich sulfur atoms, which may enhance receptor binding interactions compared to purely aromatic substituents .

Properties

IUPAC Name |

(4-propan-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVAPJSMUTCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-4-(2-thienylcarbonyl)piperazine typically involves the reaction of piperazine with isopropyl bromide and 2-thiophenecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Isopropyl-4-(2-thienylcarbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the thienyl ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions. For example, the isopropyl group can be replaced with other alkyl groups using appropriate alkyl halides in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thienyl ring may yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

1-Isopropyl-4-(2-thienylcarbonyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound. Its structural features make it a candidate for studying interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(2-thienylcarbonyl)piperazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and thienylcarbonyl group may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Modifications

Table 1: Key Structural Differences and Functional Impacts

Key Observations :

- Electron-Donating Groups : The 2-thienylcarbonyl group may improve binding to receptors requiring polar interactions compared to phenyl or benzyl groups .

- Solubility : Hydroxyphenyl substituents (e.g., in 1-Isopropyl-4-(4-hydroxyphenyl)piperazine) enhance aqueous solubility, whereas bulkier groups like thienylcarbonyl may reduce solubility depending on spacer length .

Pharmacokinetic and Metabolic Stability

Piperazine rings are often metabolic hotspots. For example:

- Metabolic Liabilities : Piperazine derivatives undergo deethylation or oxidation (e.g., N-oxide formation), reducing bioavailability .

- Mitigation Strategies : Ethylene or methylene spacers between the piperazine and aromatic groups (e.g., in 8ac, 8j) improve metabolic stability by reducing ring cleavage .

Receptor Binding and Selectivity

Table 2: Receptor Affinity and Selectivity of Piperazine Derivatives

Thienylcarbonyl-Specific Insights :

- The 2-thienylcarbonyl group may mimic bioisosteric replacements (e.g., furan-2-yl methanone in Compound 6, Ki: ~100 nM) but with improved steric fit for receptors requiring planar heterocycles .

Biological Activity

Overview

1-Isopropyl-4-(2-thienylcarbonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂OS

- CAS Number :

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The thienylcarbonyl group enhances the lipophilicity of the compound, potentially facilitating better membrane permeability and receptor binding.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Antidepressant Activity : Piperazine derivatives are known for their antidepressant properties, often acting as serotonin reuptake inhibitors (SRIs) or through modulation of other neurotransmitter systems.

- Analgesic Effects : Some studies suggest that piperazine derivatives can possess analgesic properties, likely through interactions with pain pathways in the central nervous system .

- Antitumor Activity : Preliminary investigations indicate potential antitumor effects, possibly through inhibition of specific kinases involved in cancer progression .

Case Studies

- Antidepressant Efficacy : A study explored various piperazine derivatives, including those structurally similar to this compound, revealing significant antidepressant effects in rodent models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .

- Analgesic Properties : In a separate investigation, piperazine derivatives were tested for their analgesic effects using the hot plate test in mice. Results indicated that certain derivatives significantly reduced pain response times, suggesting central analgesic activity .

- Antitumor Potential : Research focusing on kinase inhibition showed that compounds related to this compound could inhibit key signaling pathways involved in tumor growth. This was evidenced by decreased proliferation rates in cancer cell lines treated with these compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperazine derivatives.

| Compound | Antidepressant Activity | Analgesic Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | High | Moderate | Low |

| 1-Methyl-4-(2-thienylcarbonyl)piperazine | Low | Significant | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 1-isopropyl-4-(2-thienylcarbonyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting from piperazine derivatives. For example:

Core piperazine modification : Introduce the isopropyl group via reductive alkylation using hydrogen and a palladium catalyst (e.g., Pd/C) in acetone .

Acylation : React the intermediate with 2-thienylcarbonyl chloride under anhydrous conditions (e.g., dichloromethane, DCM) with a base like N,N-diisopropylethylamine (DIPEA) to form the final product .

- Critical Parameters :

- Temperature : 0–25°C for acylation to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Purification : Flash chromatography or crystallization (e.g., with diethyl ether) ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- 1H NMR : Confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thienyl protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Q. What are the stability and storage requirements for this compound?

- Stability : Hydrolytically sensitive due to the carbonyl group. Store under inert gas (argon/nitrogen) at –20°C in amber vials .

- Decomposition Risks : Exposure to moisture or acidic/basic conditions may cleave the amide bond, generating 2-thiophenecarboxylic acid and piperazine byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., thienyl vs. phenyl substituents) impact biological activity in related piperazine derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-rich substituents (e.g., thienyl) enhance binding to enzymes/receptors via π-π stacking or hydrogen bonding .

- Bulkier groups (e.g., isopropyl) may improve metabolic stability but reduce solubility .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

- Root-Cause Analysis :

- Reaction Conditions : Compare yields under varying temperatures (e.g., 25°C vs. 40°C) or catalysts (Pd/C vs. Raney Ni) .

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., N-acetylated derivatives) .

Q. What advanced analytical strategies address challenges in characterizing piperazine derivatives?

- Multi-Technique Approaches :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., thienyl vs. piperazine protons) .

- X-ray Crystallography : Confirm stereochemistry and crystal packing for polymorph screening .

- Purity Challenges : Use preparative HPLC with charged aerosol detection (CAD) for non-UV-active impurities .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.